molecular formula C22H31N3O2 B2560543 (1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)(3-isopropoxyphenyl)methanone CAS No. 958847-75-1

(1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)(3-isopropoxyphenyl)methanone

Katalognummer: B2560543
CAS-Nummer: 958847-75-1
Molekulargewicht: 369.509
InChI-Schlüssel: QEFCIWGVIHLZNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)(3-isopropoxyphenyl)methanone features a hybrid structure combining a pyrazole ring, piperidine moiety, and a 3-isopropoxyphenyl group. Key structural attributes include:

  • Pyrazole core: Substituted with ethyl (C2H5) and methyl (CH3) groups at the 1- and 5-positions, respectively.
  • Piperidine linkage: A methylene bridge connects the pyrazole to the piperidin-3-yl group.
  • Aromatic ketone: The 3-isopropoxyphenyl group is linked via a methanone (C=O) to the piperidine.

Eigenschaften

IUPAC Name

[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-5-25-17(4)20(13-23-25)15-24-11-7-9-19(14-24)22(26)18-8-6-10-21(12-18)27-16(2)3/h6,8,10,12-13,16,19H,5,7,9,11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFCIWGVIHLZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)(3-isopropoxyphenyl)methanone is a novel molecule with potential biological activity. This article reviews its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 279.38 g/mol

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific activities of our compound are summarized below.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Cell Line IC50 (µM) Effect
MDA-MB-23115.2Significant growth inhibition
HepG212.8Induction of apoptosis
A549 (lung cancer)18.5Cell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains. The results are as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus0.0039 mg/mLComplete growth inhibition
Escherichia coli0.025 mg/mLSignificant growth reduction
Proteus mirabilis0.010 mg/mLModerate inhibition

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has shown potential anti-inflammatory effects:

  • In Vivo Studies : Animal models demonstrated reduced inflammation markers when treated with the compound.

Case Studies

  • Study on Anticancer Effects : A study published in ACS Omega demonstrated that pyrazole derivatives, including our compound, exhibited significant antiproliferative activity against multiple cancer types, suggesting their potential as therapeutic agents .
  • Antibacterial Evaluation : Another research highlighted the efficacy of similar pyrazole compounds against Gram-positive and Gram-negative bacteria, establishing a strong foundation for further exploration of our compound's antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Variations

Using substructure analysis methodologies (as described in ), the compound’s key functional groups were compared to analogs from and related literature. Below is a structural breakdown:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name (CAS No.) Core Structure Key Substituents
Target Compound Pyrazole-Piperidine-Methanone 1-Ethyl-5-methylpyrazole; 3-isopropoxyphenyl
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) Pyrazole-Piperazine-Methanone 3-Phenylpyrazole; 2,3-dimethylphenyl on piperazine
N-[1-[(4-Ethylphenyl)methyl]-1H-pyrazol-5-yl]-2-fluorobenzamide (1015533-62-6) Pyrazole-Benzamide 4-Ethylphenylmethyl on pyrazole; 2-fluorobenzamide
1-[3-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-(phenylthio)-1-propanone (931075-56-8) Piperidine-Propanone Benzimidazole on piperidine; phenylthio group
Key Observations:

Pyrazole Modifications: The target compound’s ethyl and methyl groups on the pyrazole (positions 1 and 5) contrast with the phenyl substitution in CAS 1015525-17-3. CAS 1015533-62-6 replaces the methanone with a benzamide group, altering hydrogen-bonding capacity.

Aromatic Ketone Variations :

  • The 3-isopropoxyphenyl group in the target compound provides steric bulk and moderate hydrophobicity, whereas CAS 931075-56-8 uses a phenylthio group, which may enhance oxidative stability.

Hypothesized Bioactivity Based on Substructure Trends

highlights that frequent substructures in bioactive compounds often correlate with specific functions. For example:

  • Pyrazole-Containing Compounds : Pyrazole rings are common in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to form π-π interactions .
  • Piperidine/Piperazine Linkers : These moieties are prevalent in CNS-targeting drugs, where flexibility and nitrogen lone pairs facilitate receptor binding .
  • Isopropoxy Groups : The 3-isopropoxy substitution may enhance metabolic stability compared to smaller alkoxy groups (e.g., methoxy) by steric shielding .

Research Implications and Limitations

Methodological Considerations

  • Substructure Analysis : The data mining approach in enables identification of critical functional groups but requires validation through wet-lab experiments (e.g., SAR studies).
  • Limitations : The absence of explicit bioactivity data for the target compound and analogs () restricts conclusive comparisons. Further synthesis and screening are needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.